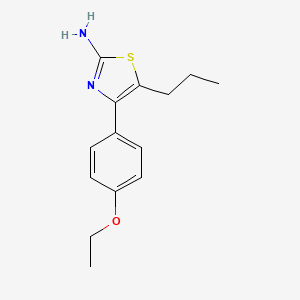

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Descripción general

Descripción

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an ethoxyphenyl group at the 4-position and a propyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with propylamine and thiourea in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Condensation Reactions

The 2-amine group readily participates in condensation reactions with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives . For example:

-

Multi-Component Reactions : With aldehydes and malononitrile, forms pyran derivatives via Knoevenagel condensation . These reactions typically occur in ethanol at 80°C, achieving yields of 70–90% .

Nucleophilic Substitution

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with HCl (conc.) at reflux replaces the ethoxy group with a hydroxyl group, yielding 4-(4-hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine.

-

Alkaline Demethylation : NaOH in aqueous ethanol cleaves the ether bond, producing the phenolic derivative.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethoxyphenyl Thiazole | 6M HCl, reflux, 4h | Hydroxyphenyl Thiazole | 85% | |

| Ethoxyphenyl Thiazole | NaOH (10%), ethanol, 70°C | Hydroxyphenyl Thiazole | 78% |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring and ethoxyphenyl group facilitate electrophilic reactions:

-

Nitration : Nitration at the thiazole’s 5-position (if unsubstituted) using HNO₃/H₂SO₄ .

-

Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups .

For the propyl-substituted derivative, steric hindrance may direct substitution to the para positions of the ethoxyphenyl ring .

Cross-Coupling Reactions

The thiazole ring can participate in metal-catalyzed couplings if halogenated:

-

Suzuki Coupling : Bromination at the 4-position (via NBS) enables coupling with aryl boronic acids under Pd catalysis . For example:

Reduction and Oxidation

-

Thiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole to a thiazolidine, though this is uncommon due to stability concerns .

-

Amine Oxidation : The 2-amine group oxidizes to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Heterocyclic Functionalization

The amine group facilitates cyclization reactions:

-

Triazole Formation : Reacts with NaN₃ and acyl chlorides to form 1,2,3-triazole derivatives .

-

Pyrimidine Synthesis : Condensation with β-diketones or cyanoguanidine yields pyrimidine-fused thiazoles .

Comparative Reactivity of Analogues

The propyl and ethoxy groups influence reactivity compared to similar thiazoles:

Key Research Findings

Aplicaciones Científicas De Investigación

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound featuring a thiazole ring structure fused with an ethoxyphenyl group and a propyl side chain. It has a molecular formula of C14H18N2OS and a molecular weight of approximately 262 g/mol. The compound has a density of 1.23 g/cm³ and a boiling point of 405.7°C at 760 mmHg.

Research Applications

this compound is intended for research purposes, not for human therapeutic or veterinary applications. Research indicates that this compound possesses notable biological activities, interacts with various biological targets, and has several potential applications.

Structural Analogs

The unique ethoxy group in this compound differentiates it from similar compounds, potentially influencing its biological activity and solubility characteristics. Some related compounds include:

- 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a methyl group instead of an ethoxy group. Its molecular formula is C13H16N2S, with a molecular weight of 232.34 g/mol.

- 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a fluorine substitution that affects electronic properties. Its molecular formula is C12H13FN2S, with a molecular weight of 236.31 g/mol.

- 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a Methoxy group providing different solubility. Its molecular formula is C13H16N2OS, with a molecular weight of 248.34 g/mol.

Mecanismo De Acción

The mechanism of action of 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure with a methyl group instead of a propyl group.

4-(4-Ethoxyphenyl)-5-ethyl-1,3-thiazol-2-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of thiazole-based compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OS. The compound features a thiazole ring, which contributes to its reactivity and interaction with biological targets. The ethoxy and propyl substituents enhance its lipophilicity and may influence its bioavailability and pharmacokinetic properties.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A study reported that certain thiazole compounds exhibited GI values indicating effective growth inhibition against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines at concentrations as low as 10 µM .

| Compound | Cell Line | GI Value (%) at 10 µM |

|---|---|---|

| This compound | HCT-116 | 40.87 |

| This compound | SK-BR-3 | 46.14 |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been widely studied. Preliminary findings suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Acetylcholinesterase Inhibition

Thiazole compounds have also been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease. Compounds structurally related to this compound demonstrated significant AChE inhibitory activity in vitro, with IC50 values indicating strong binding affinity . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications to the thiazole core significantly enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of substituent groups in optimizing biological activity .

- Mechanistic Studies : Molecular docking studies revealed that certain thiazole derivatives bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . This mechanism underscores the potential of thiazole compounds as chemotherapeutic agents.

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-5-12-13(16-14(15)18-12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYHRHLOWLYZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635952 | |

| Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461033-41-0 | |

| Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.